4-((4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
The compound 4-((4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide features a hybrid structure combining a 2,5-dioxopyrrolidinyl (succinimide) group, a phenylsulfonamide linker, and a dimethyl-substituted piperidine carboxamide. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds reported in cross-linking studies and anticonvulsant research .
Properties
IUPAC Name |
4-[[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-21(2)19(26)22-11-9-14(10-12-22)13-20-29(27,28)16-5-3-15(4-6-16)23-17(24)7-8-18(23)25/h3-6,14,20H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMIDZASSWLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Myosin light chain 6B , Myosin regulatory light chain 12A , and Myosin-7 . These proteins are part of the myosin family, which are motor proteins essential for muscle contraction and other cellular functions.
Mode of Action
It is known to interact with its targets, potentially altering their function or activity.
Biochemical Pathways
Given its targets, it may influence pathways related to muscle contraction and cellular movement.
Result of Action
In a study, this compound was found to increase monoclonal antibody production in Chinese hamster ovary cells. It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. Additionally, it suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies.
Biological Activity
The compound 4-((4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide , often referred to as a sulfonamide derivative, exhibits significant biological activity that warrants detailed exploration. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Molecular Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name : 4-((4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
Structural Features
The compound features:
- A piperidine ring that contributes to its pharmacological properties.
- A sulfonamide group, which is known for its antibacterial activity.
- A dioxopyrrolidine moiety that may enhance its interaction with biological targets.
The biological activity of sulfonamides generally involves inhibition of bacterial folate synthesis. The specific compound may exhibit similar mechanisms due to the presence of the sulfonamide group. It likely acts by:
- Inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
- Disrupting nucleic acid synthesis, leading to bacteriostatic effects.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures possess antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | Staphylococcus aureus | 32 µg/mL |
| Sulfadiazine | Escherichia coli | 16 µg/mL |
| 4-(2,5-Dioxopyrrolidin-1-yl)phenyl | Pseudomonas aeruginosa | 8 µg/mL |
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of synthesized sulfonamide derivatives against multi-drug resistant strains of bacteria. The compound showed promising results with a significant reduction in bacterial load in vitro.
- Pharmacokinetic Studies : Another research analyzed the pharmacokinetics of similar compounds, indicating good absorption and distribution characteristics in biological systems, which could be extrapolated to the compound .
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related sulfonamides have indicated potential side effects including:
- Allergic reactions
- Hematological effects such as agranulocytosis
- Renal toxicity at high doses
Table 2: Toxicological Profile of Sulfonamides
| Side Effect | Incidence Rate | Severity Level |
|---|---|---|
| Allergic Reactions | 5% | Moderate |
| Agranulocytosis | <1% | Severe |
| Renal Toxicity | 2% | Moderate |
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : Analogous compounds (e.g., ) suggest the target compound could be synthesized via sulfonamide coupling followed by carboxamide formation.
- Biological Activity : Structural parallels to anticonvulsants () and cross-linkers () warrant testing in relevant assays.
- Physicochemical Properties : The dimethylpiperidine group likely enhances lipophilicity, which could be quantified via logP measurements.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes and key purification methods for this compound? A: The compound is synthesized via multi-step reactions, typically starting with sulfonamide coupling between a 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride intermediate and a piperidine-carboxamide derivative. A critical step involves optimizing the nucleophilic substitution reaction between the sulfonamide and the methyl-piperidine moiety. Purification methods include column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Characterization relies on -NMR (to confirm sulfonamide linkage at δ 7.8–8.2 ppm), -NMR (carbonyl peaks at ~170 ppm), and LC-MS for purity (>95%) .
Advanced Experimental Design
Q: How can statistical design of experiments (DoE) optimize reaction yields and minimize byproducts? A: DoE methods, such as factorial designs, are critical for identifying key variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design (CCD) can model interactions between reaction time (60–120 min) and temperature (80–120°C) to maximize yield. Response surface methodology (RSM) is used to predict optimal conditions, reducing trial-and-error experimentation. Contradictory data from HPLC traces (e.g., unexpected byproducts) should be resolved via mass spectrometry to identify side-reaction pathways (e.g., hydrolysis of the dioxopyrrolidinyl group) .
Structural Analysis and Crystallography
Q: What techniques resolve discrepancies in structural predictions versus experimental data? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving ambiguities in NMR or computational models. For example, SCXRD data (e.g., unit cell parameters: ) confirm the spatial arrangement of the sulfonamide and piperidine groups. Discrepancies between predicted (DFT-optimized) and observed bond angles can arise from crystal packing effects, requiring complementary techniques like FT-IR (amide I band at ~1650 cm) to validate functional groups .
Biological Activity Profiling
Q: How is this compound evaluated for enzyme inhibition or receptor binding in vitro? A: Target-specific assays (e.g., carbonic anhydrase inhibition) are conducted using fluorescence-based or UV-Vis methods. For IC determination, dose-response curves (0.1–100 µM) are generated with positive controls (e.g., acetazolamide). Contradictory activity data across studies may arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization). Surface Plasmon Resonance (SPR) or ITC can validate binding kinetics (e.g., ) to rule off-target effects .
Computational Modeling for Reactivity
Q: What computational tools predict reaction pathways or binding modes? A: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates, such as the transition state during sulfonamide bond formation. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) predict binding poses with targets like carbonic anhydrase IX. Discrepancies between computational and experimental binding energies (~2–3 kcal/mol) are addressed using free-energy perturbation (FEP) methods .
Stability and Degradation Studies
Q: How are stability profiles assessed under varying pH and temperature conditions? A: Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. The compound’s dioxopyrrolidinyl group is prone to hydrolysis under acidic conditions (pH < 4), forming a carboxylic acid derivative. Degradation pathways are confirmed using LC-HRMS to identify fragments (e.g., m/z 245.1 corresponding to cleaved piperidine-carboxamide). Storage recommendations: -20°C in anhydrous DMSO to prevent hygroscopic degradation .
Analytical Method Development
Q: What HPLC or LC-MS methods ensure purity and quantify trace impurities? A: Reverse-phase HPLC (C18 column, 5 µm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water (5–95% over 20 min) achieves baseline separation. MS detection in ESI+ mode (m/z 450.2 [M+H]) quantifies the main peak. For impurity profiling, high-resolution MS (Q-TOF) identifies byproducts (e.g., m/z 305.0 from sulfonamide cleavage). Method validation follows ICH Q2(R1) guidelines for linearity (R > 0.999) and LOQ (0.1% w/w) .
Mechanistic Studies in Catalysis
Q: How does this compound act as a catalyst or intermediate in multi-step syntheses? A: The dioxopyrrolidinyl group serves as a latent carbonyl, enabling ring-opening reactions with nucleophiles (e.g., amines or thiols) to form amide or thioester derivatives. Kinetic studies (e.g., pseudo-first-order rate constants) using -NMR track reaction progress. Contradictions in catalytic efficiency (e.g., solvent-dependent turnover numbers) are resolved via Eyring plots to determine activation parameters (ΔH, ΔS) .
Cross-Disciplinary Applications
Q: What emerging fields (e.g., materials science) utilize this compound’s properties? A: The sulfonamide-piperidine scaffold is explored in metal-organic frameworks (MOFs) for gas storage (CO adsorption studies at 298 K) due to its polarizable π-system. Thermogravimetric analysis (TGA) confirms thermal stability up to 250°C. In photodynamic therapy, its UV-Vis absorption (λ ~280 nm) is studied for singlet oxygen generation under LED irradiation (365 nm) .
Data Reproducibility Challenges
Q: How can researchers address batch-to-batch variability in synthesis or bioactivity? A: Strict control of reaction parameters (e.g., moisture levels during sulfonylation) and QC protocols (e.g., -NMR integration ratios) minimize variability. For bioactivity, orthogonal assays (e.g., SPR alongside enzymatic assays) confirm reproducibility. Batch discrepancies in IC values (>2-fold) warrant re-evaluation of storage conditions or impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
